molecular formula C10H16O2 B8616320 ethyl 2,2-dimethylhex-4-ynoate

ethyl 2,2-dimethylhex-4-ynoate

Cat. No. B8616320
M. Wt: 168.23 g/mol
InChI Key: TVHKUUUOFPSCLO-UHFFFAOYSA-N
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Patent
US04775692

Procedure details

Under argon atmosphere, a solution of n-butyl lithium in hexane (1.64N, 26 ml, 0.043 mol) was dropwise added with stirring into a solution of anhydrous diisopropylamine (4.3 g, 0.043 mol) in anhydrous THF (35 ml) at -20° C. and the reaction mixture was stirred for 30 min. at -20° C. To the mixture was added dropwise a solution of ethyl 2-methyl-4-hexynoate (5.4 g, 0.035 mol) in anhydrous THF (15 ml) at -20° C. To the mixture was added anhydrous HMPA (2.25 ml, 0.013 mol). The reaction mixture was heated to room temperature and then stirred for 40 min. The mixture was again cooled to -30° C. and to the mixture was dropwise added a solution of methyl iodide (6.05 g, 0.043 mol) in anhydrous THF (5 ml). After warming to room temperature, the mixture was stirred for one hour, acetic acid (2.5 ml, 0.043 mol) was added, and the resulting mixture was concentrated. The residue was diluted with water (50 ml) and extracted with ethyl acetate (100 ml×2). The combined ethyl acetate layer were washed with water (30 ml) and with brine (20 ml), dried over anhydrous sodium sulfate, and concentrated. Distillation of the residue in vacuo give ethyl 2,2-dimethyl-4-hexynoate (3.7 g, 0.022 mol, 62%, B.p.: 65°-68° C./10 mmHg). The product was assigned the structure by the following data.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.25 mL
Type
reactant
Reaction Step Four
Quantity
6.05 g
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
2.5 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])CCC.CCCCCC.C(NC(C)C)(C)C.[CH3:19][CH:20]([CH2:26][C:27]#[C:28][CH3:29])[C:21]([O:23][CH2:24][CH3:25])=[O:22].CN(P(N(C)C)(N(C)C)=O)C.CI.C(O)(=O)C>C1COCC1>[CH3:19][C:20]([CH3:1])([CH2:26][C:27]#[C:28][CH3:29])[C:21]([O:23][CH2:24][CH3:25])=[O:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
26 mL
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
4.3 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
5.4 g
Type
reactant
Smiles
CC(C(=O)OCC)CC#CC
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
2.25 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Five
Name
Quantity
6.05 g
Type
reactant
Smiles
CI
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 min. at -20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to room temperature
STIRRING
Type
STIRRING
Details
stirred for 40 min
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was again cooled to -30° C. and to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
After warming to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture was concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with water (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 ml×2)
WASH
Type
WASH
Details
The combined ethyl acetate layer were washed with water (30 ml) and with brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C(=O)OCC)(CC#CC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.022 mol
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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